Cas no 771528-98-4 (3-amino-3-(furan-3-yl)propanamide)
3-amino-3-(furan-3-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-Furanpropanamide, b-amino-
- 3-Furanpropanamide,beta-amino-(9CI)
- 3-Furanpropanamide, β-amino-
- 3-amino-3-(furan-3-yl)propanamide
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- Inchi: 1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)
- InChI Key: YUNCSKKLFKXBIR-UHFFFAOYSA-N
- SMILES: C(N)(=O)CC(N)C1C=COC=1
Computed Properties
- Exact Mass: 154.074
- Monoisotopic Mass: 154.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.2A^2
3-amino-3-(furan-3-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593841-50mg |
3-Amino-3-(furan-3-yl)propanamide |
771528-98-4 | 98% | 50mg |
¥19404.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593841-100mg |
3-Amino-3-(furan-3-yl)propanamide |
771528-98-4 | 98% | 100mg |
¥20328.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593841-250mg |
3-Amino-3-(furan-3-yl)propanamide |
771528-98-4 | 98% | 250mg |
¥24794.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593841-500mg |
3-Amino-3-(furan-3-yl)propanamide |
771528-98-4 | 98% | 500mg |
¥22176.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593841-1g |
3-Amino-3-(furan-3-yl)propanamide |
771528-98-4 | 98% | 1g |
¥26950.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593841-2.5g |
3-Amino-3-(furan-3-yl)propanamide |
771528-98-4 | 98% | 2.5g |
¥56569.00 | 2024-07-28 | |
| Enamine | EN300-1254301-1.0g |
3-amino-3-(furan-3-yl)propanamide |
771528-98-4 | 1g |
$1100.0 | 2023-05-23 | ||
| Enamine | EN300-1254301-0.05g |
3-amino-3-(furan-3-yl)propanamide |
771528-98-4 | 0.05g |
$924.0 | 2023-05-23 | ||
| Enamine | EN300-1254301-0.1g |
3-amino-3-(furan-3-yl)propanamide |
771528-98-4 | 0.1g |
$968.0 | 2023-05-23 | ||
| Enamine | EN300-1254301-0.25g |
3-amino-3-(furan-3-yl)propanamide |
771528-98-4 | 0.25g |
$1012.0 | 2023-05-23 |
3-amino-3-(furan-3-yl)propanamide Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 3-amino-3-(furan-3-yl)propanamide
Professional Introduction to 3-amino-3-(furan-3-yl)propanamide (CAS No. 771528-98-4)
3-amino-3-(furan-3-yl)propanamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 771528-98-4, has garnered considerable attention due to its potential applications in drug development and bioorganic synthesis. The molecular structure of this amide derivative incorporates a furan moiety, which is a five-membered heterocyclic ring containing an oxygen atom. This feature contributes to the compound's versatility and reactivity, making it a valuable intermediate in synthetic chemistry.
The synthesis of 3-amino-3-(furan-3-yl)propanamide involves multi-step organic reactions that highlight the compound's synthetic utility. The presence of both an amine and a furan group in its structure allows for diverse chemical modifications, enabling chemists to explore various derivatization pathways. These modifications are crucial for tailoring the compound's pharmacological properties, making it suitable for different therapeutic applications.
Recent advancements in pharmaceutical research have demonstrated the importance of heterocyclic compounds in drug design. The furan ring in 3-amino-3-(furan-3-yl)propanamide is particularly noteworthy, as it has been shown to enhance binding affinity and metabolic stability in several drug candidates. Studies have indicated that compounds incorporating furan moieties often exhibit improved pharmacokinetic profiles, which is a critical factor in drug efficacy and safety.
In the context of medicinal chemistry, 3-amino-3-(furan-3-yl)propanamide serves as a building block for more complex molecules. Its ability to undergo selective functionalization makes it an attractive candidate for library synthesis, where large numbers of derivatives are generated to screen for biological activity. This approach has been successfully employed in high-throughput screening programs aimed at identifying novel therapeutic agents.
The role of amides as pharmacophores cannot be overstated. Amide linkages are commonly found in biologically active molecules due to their stability and ability to participate in hydrogen bonding interactions. In 3-amino-3-(furan-3-yl)propanamide, the amide group provides a scaffold for further chemical manipulation while maintaining structural integrity. This balance between reactivity and stability is essential for developing compounds that can withstand biological processes without degradation.
Current research is exploring the potential of 3-amino-3-(furan-3-yl)propanamide in treating various diseases. Its structural features suggest applications in areas such as anti-inflammatory and anti-microbial therapies. For instance, the combination of an amine and a furan moiety has been linked to enhanced interactions with biological targets, which could lead to more effective drug candidates.
The synthetic pathways used to produce 3-amino-3-(furan-3-yl)propanamide have been optimized for efficiency and scalability. These methods often involve catalytic processes that minimize waste and improve yield, aligning with green chemistry principles. Such advancements are crucial for sustainable pharmaceutical manufacturing, where environmental impact is increasingly considered alongside cost-effectiveness.
The chemical properties of this compound also make it useful in material science applications beyond pharmaceuticals. For example, its ability to form stable complexes with metals has been explored in catalysis and polymer chemistry. These interdisciplinary applications highlight the broad utility of 3-amino-3-(furan-3-yl)propanamide and underscore its importance in synthetic chemistry.
As research continues to uncover new applications for 3-amino-3-(furan-3-yl)propanamide, its significance in both academic and industrial settings is likely to grow. The compound's unique structural features offer a rich ground for innovation, driving progress in drug discovery and material science. By leveraging its synthetic versatility and biological potential, scientists can develop novel solutions to complex challenges in medicine and technology.
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